molecular formula C₁₈H₂₅N₃O₂ B1142289 (2'S,2R,cis)-Saxagliptin CAS No. 1564265-94-6

(2'S,2R,cis)-Saxagliptin

Cat. No. B1142289
M. Wt: 315.41
InChI Key:
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Description

Synthesis Analysis

Saxagliptin was discovered through the investigation of structure-activity relationships within a series of beta-quaternary amino acid linked l-cis-4,5-methanoprolinenitrile DPP-IV inhibitors. Its synthesis involves a complex process that starts with the synthesis of key radiolabeled intermediates. A notable method includes reacting 1-adamantylzinc bromide with ethyl [1, 2-14C]oxalyl chloride catalyzed by a palladium complex, leading to an efficient synthesis route for Saxagliptin with a high yield (Cao et al., 2007).

Molecular Structure Analysis

Saxagliptin's efficacy and stability as a DPP-4 inhibitor are attributed to its unique molecular structure. It possesses a hydroxyadamantyl group that is crucial for its potent inhibitory activity against DPP-4. The molecular configuration of Saxagliptin has been confirmed to be critical for its high potency in inhibiting the DPP-IV enzyme, which was further elucidated through the synthesis and biological evaluation of all eight stereoisomers of Saxagliptin, highlighting the importance of its specific stereochemistry (Dong et al., 2014).

Chemical Reactions and Properties

Saxagliptin's chemical stability and reactions under various conditions have been extensively studied. It is a competitive inhibitor of DPP-4, where its interaction with the enzyme involves the formation of a reversible complex. This interaction is crucial for its mechanism of action, where it enhances the levels of incretin hormones by preventing their degradation.

Physical Properties Analysis

The physical properties of Saxagliptin, including its solubility and stability, contribute significantly to its pharmacokinetic profile, which is compatible with once-daily oral dosing. The drug is well-absorbed following oral administration and exhibits a pharmacokinetic profile that supports its daily administration without the need for dosage adjustments in patients with renal impairment (Deacon & Holst, 2009).

Chemical Properties Analysis

Saxagliptin's chemical properties, including its reactivity and interaction with other substances, have been analyzed to ensure its safety and efficacy. It shows little potential to inhibit or induce important cytochrome P450 enzymes, suggesting minimal risk for metabolic drug-drug interactions. This aspect is crucial for its use in combination therapies for type 2 diabetes, where patients often take multiple medications (Su et al., 2012).

properties

IUPAC Name

(1R,3R,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-GZOFXQHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'S,2R,cis)-Saxagliptin

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